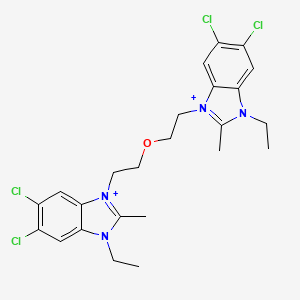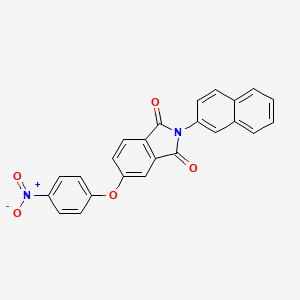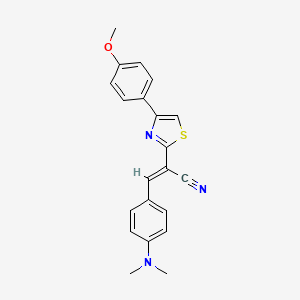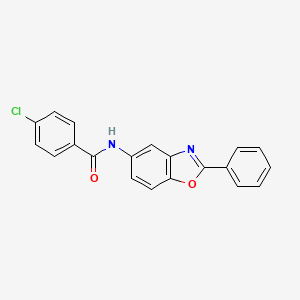
3,3'-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by an oxydiethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) typically involves the following steps:
Formation of Benzimidazole Rings: The initial step involves the synthesis of the benzimidazole rings. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Chlorination: The benzimidazole rings are then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole rings are alkylated with ethyl and methyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Formation of Oxydiethane Bridge: The final step involves the formation of the oxydiethane bridge by reacting the alkylated benzimidazole rings with ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a catalyst.
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with different functional groups and applications.
3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanenitrile: Shares the oxydiethane bridge but has different substituents and properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another benzimidazole derivative with distinct functional groups and uses.
Uniqueness
3,3’-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various molecules makes it valuable in diverse research and industrial applications.
特性
分子式 |
C24H28Cl4N4O+2 |
|---|---|
分子量 |
530.3 g/mol |
IUPAC名 |
5,6-dichloro-1-[2-[2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethoxy]ethyl]-3-ethyl-2-methylbenzimidazol-1-ium |
InChI |
InChI=1S/C24H28Cl4N4O/c1-5-29-15(3)31(23-13-19(27)17(25)11-21(23)29)7-9-33-10-8-32-16(4)30(6-2)22-12-18(26)20(28)14-24(22)32/h11-14H,5-10H2,1-4H3/q+2 |
InChIキー |
FKAXXUTUQDVZHC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOCC[N+]3=C(N(C4=CC(=C(C=C43)Cl)Cl)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)
![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)



![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
